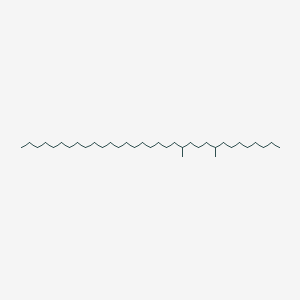![molecular formula C12H14O3 B14451942 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one CAS No. 74815-88-6](/img/structure/B14451942.png)
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of hydroxyl groups and a propenyl group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro and halogenated derivatives
Aplicaciones Científicas De Investigación
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in oxidative stress, such as glutathione S-transferase (GST) and hemoxygenase-1 (HO-1). Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: Similar structure with methoxy group instead of propenyl group.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Similar structure with methoxy group and different positioning of hydroxyl group.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Similar structure with methoxy group and different positioning of hydroxyl group.
Uniqueness
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is unique due to the presence of both hydroxyl and propenyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
74815-88-6 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxy-3-prop-2-enylphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O3/c1-3-5-8-11(14)7-6-9(12(8)15)10(13)4-2/h3,6-7,14-15H,1,4-5H2,2H3 |
Clave InChI |
JTSVEBCCFNWPQC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=C(C=C1)O)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


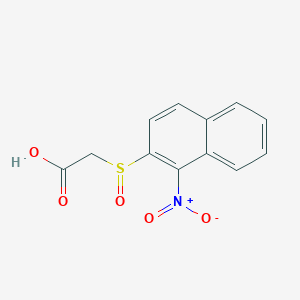

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
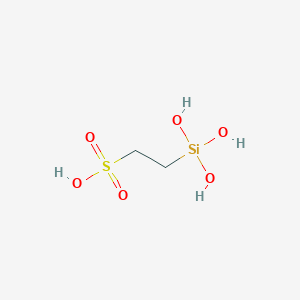
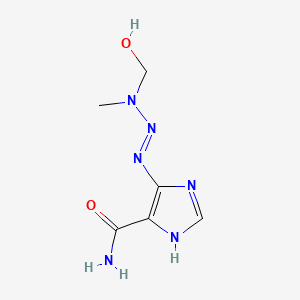

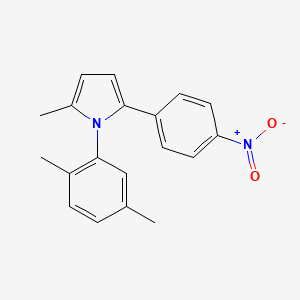

![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
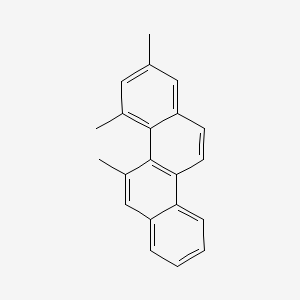
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
